1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane

Description

Properties

IUPAC Name |

[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQYEVSZYLVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane

This guide provides a comprehensive technical overview of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, underpinned by scientific principles and practical insights.

Introduction

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, identified by the CAS number 18055-70-4 , is a symmetrical organosiloxane characterized by the presence of two p-tolyl groups and four methyl groups attached to a disiloxane backbone.[1][2] Its unique molecular architecture, combining the flexibility of a siloxane linkage with the rigidity and electronic properties of aromatic rings, imparts a desirable balance of thermal stability, chemical resistance, and hydrophobicity. These characteristics make it a valuable intermediate and building block in the synthesis of advanced silicone polymers and for the modification of material surfaces.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling. The key properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane are summarized below.

| Property | Value | Source |

| CAS Number | 18055-70-4 | [1][2] |

| Molecular Formula | C18H26OSi2 | [1] |

| Molecular Weight | 314.57 g/mol | [2] |

| IUPAC Name | [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane | [1] |

| Synonyms | 1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane, Sym-tetramethyl-di-(p-tolyl)disiloxane, 1,3-Bis(p-tolyl)-1,1,3,3-tetramethyl disiloxane | [1][2] |

| Appearance | Colorless liquid (typical) | [3] |

Molecular Structure

The structure of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is fundamental to its properties and reactivity.

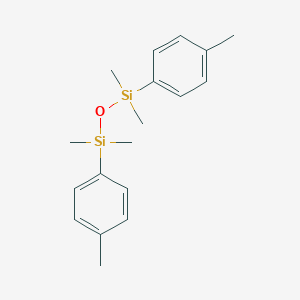

Caption: Molecular structure of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Synthesis and Mechanism

The synthesis of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is typically achieved through the hydrolysis and condensation of a corresponding chlorosilane precursor, p-tolyldimethylchlorosilane. This process is a cornerstone of silicone chemistry, and understanding the underlying mechanism is crucial for optimizing yield and purity.

Experimental Protocol: Synthesis via Hydrolysis of p-Tolyldimethylchlorosilane

This protocol describes a representative lab-scale synthesis.

Materials:

-

p-Tolyldimethylchlorosilane

-

Deionized water

-

Sodium bicarbonate

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Separatory funnel

-

Stir plate and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-tolyldimethylchlorosilane in diethyl ether. The ether serves to control the reaction rate and facilitate product extraction.

-

Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution. The hydrolysis of the chlorosilane will produce the corresponding silanol (p-tolyldimethylsilanol) and hydrochloric acid. The reaction is often exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Condensation: The in-situ generated silanol is unstable and will readily undergo condensation to form the disiloxane. This step is often catalyzed by the hydrochloric acid produced during hydrolysis.

-

Neutralization: After the reaction is complete, carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid. Continue adding until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the desired product is separated. The aqueous layer is then extracted with additional diethyl ether to maximize recovery.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove any residual water.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Applications in Research and Industry

The distinct properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane make it a valuable compound in several fields.

-

Silicone Polymer Synthesis: It serves as a crucial intermediate or chain terminator in the production of specialized silicone polymers.[4] The incorporation of the bulky p-tolyl groups can enhance the thermal stability and modify the refractive index of the final polymer. These polymers find use in high-performance sealants, adhesives, and coatings.[3][4]

-

Surface Modification: This disiloxane can be employed to render surfaces hydrophobic (water-repellent) and oleophobic (oil-repellent).[4] Such properties are highly sought after in the textile, electronics, and automotive industries to protect surfaces from environmental damage and contamination.[3][4]

-

Advanced Materials Development: Researchers utilize this compound in the creation of novel materials. Its compatibility with various substrates allows for its integration into diverse formulations, leading to materials with enhanced flexibility, resilience, and durability.[4]

Illustrative Application Pathway

Caption: Representative application pathways for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Safety and Handling

While specific safety data for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is not extensively documented in the provided search results, precautions for similar organosilicon compounds, such as 1,1,3,3-tetramethyldisiloxane, should be considered as a baseline for safe handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[5]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[5][6]

-

Fire Safety: While not explicitly stated for the title compound, related siloxanes can be flammable.[5][7] Keep away from heat, sparks, and open flames.[7][8] Use appropriate fire extinguishing media such as foam, carbon dioxide, or dry chemical powder.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7][8]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure the area is well-ventilated.

Disclaimer: This safety information is based on general knowledge of related chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is a specialty chemical with significant potential in materials science and polymer chemistry. Its synthesis, while requiring careful control, is based on well-established principles of silicone chemistry. The unique combination of properties imparted by its molecular structure ensures its continued relevance in the development of advanced materials with tailored functionalities. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization.

References

-

INNO Specialty Chemicals. 1,3-Diphenyltetramethyldisiloxane: A Versatile Chemical Compound with Wide Applications. Available from: [Link].

-

PrepChem.com. Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Available from: [Link].

-

Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Available from: [Link].

-

Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Available from: [Link].

-

PubChem. 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. Available from: [Link].

-

Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Available from: [Link].

- Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

-

ResearchGate. New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Available from: [Link].

-

Cheméo. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). Available from: [Link].

Sources

- 1. 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane | C18H26OSi2 | CID 519510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. gelest.com [gelest.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to the Physical Properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a key organosilicon compound. The information presented herein is intended to support research and development activities by providing a detailed understanding of the molecule's fundamental physical and spectral characteristics.

Molecular Structure and Identification

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is a symmetrical organosiloxane characterized by a central disiloxane (Si-O-Si) bond. Each silicon atom is bonded to two methyl groups and one p-tolyl group.

Molecular Formula: C₁₈H₂₆OSi₂[1]

Molecular Weight: 314.6 g/mol [1]

Synonyms:

-

1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane

-

[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane

-

Sym-tetramethyl-di-(p-tolyl)disiloxane[1]

CAS Number: 18055-70-4

Chemical Structure:

Caption: 2D structure of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Tabulated Physical Properties

| Property | Value (1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane) | Comparative Value (1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane) | Comparative Value (1,1,3,3-Tetramethyldisiloxane) |

| Molecular Formula | C₁₈H₂₆OSi₂[1] | C₁₆H₂₂OSi₂[2] | C₄H₁₄OSi₂ |

| Molecular Weight ( g/mol ) | 314.6[1] | 286.52[2] | 134.33 |

| Boiling Point (°C) | Not available | 292 (lit.)[2] | 70-71 (lit.) |

| Melting Point (°C) | Not available | Not available | Not available |

| Density (g/mL) | Not available | 0.98[2] | 0.76 at 25 °C (lit.) |

| Refractive Index (n20/D) | Not available | 1.52[2] | 1.370 (lit.) |

| LogP (Octanol/Water Partition Coefficient) | 6.3 (Computed) | Not available | Not available |

| Water Solubility | Insoluble (Predicted) | Not available | Not available |

Experimental Protocols for Physical Property Determination

The following section outlines standard experimental methodologies for determining the key physical properties of liquid compounds like 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.[3]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the sample's vapor has displaced all the air.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3]

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Determination (Pycnometer Method)

Principle: Density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precise volume.

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The temperature of the sample should be recorded.

-

The filled pycnometer is weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. An Abbe refractometer is a common instrument for this measurement.[4]

Procedure:

-

Calibrate the Abbe refractometer using a standard with a known refractive index.

-

Apply a small drop of the liquid sample onto the prism of the refractometer.

-

Close the prism and ensure the liquid spreads evenly.

-

While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale. The temperature should be noted as the refractive index is temperature-dependent.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, ¹H and ¹³C NMR would be particularly informative.

-

¹H NMR: Would show distinct signals for the aromatic protons of the p-tolyl groups and the protons of the methyl groups attached to the silicon atoms. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: Would reveal the different carbon environments within the molecule, including the aromatic carbons of the p-tolyl rings and the methyl carbons.

-

²⁹Si NMR: Would provide information about the silicon atoms in the disiloxane backbone.

General Protocol for NMR Sample Preparation and Analysis:

-

Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the desired NMR spectra (¹H, ¹³C, etc.).

-

Process and analyze the resulting spectra to determine chemical shifts, coupling constants, and integration values.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

-

FTIR Spectroscopy: Key characteristic peaks would include Si-O-Si stretching vibrations, Si-C stretching, and aromatic C-H and C=C stretching from the p-tolyl groups.

-

Raman Spectroscopy: Would also show signals corresponding to the various vibrational modes, often with different relative intensities compared to the FTIR spectrum.

General Protocol for FTIR/Raman Analysis:

-

Place a small amount of the neat liquid sample on the appropriate sample holder (e.g., an ATR crystal for FTIR or a sample well for Raman).

-

Acquire the spectrum over the desired wavenumber range.

-

Analyze the positions and intensities of the absorption or scattering bands to identify functional groups and structural features.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would first separate the compound from any impurities before it enters the mass spectrometer. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ions that provide structural information. For 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, fragmentation would likely involve cleavage of the Si-O, Si-C, and C-C bonds. PubChem indicates the availability of GC-MS data for this compound.[1]

Caption: Overview of spectroscopic and spectrometric techniques for characterization.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. While experimental data for some key physical parameters remain to be published, the information compiled from computational sources and analogous compounds, along with the detailed experimental protocols, offers a solid foundation for researchers and professionals working with this compound. The provided methodologies for determining physical and spectral properties are robust and widely applicable in a laboratory setting.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

-

Wikipedia. (n.d.). Refractive index. Retrieved from [Link]

Sources

spectroscopic data of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane

Introduction

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₁₈H₂₆OSi₂ and a molecular weight of 314.6 g/mol [1]. This molecule features a flexible siloxane (Si-O-Si) backbone, with each silicon atom bonded to two methyl groups and one p-tolyl group. This unique structure imparts properties that make it and similar compounds valuable in materials science, particularly in the synthesis of polymers and as a precursor for advanced materials. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.

This guide provides a comprehensive analysis of the key spectroscopic data for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality, reliable data.

Caption: Molecular structure of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Part 1: Infrared (IR) Spectroscopy

Theoretical Background and Key Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, the most characteristic vibrations are associated with the Si-O-Si linkage, the Si-CH₃ groups, and the aromatic p-tolyl substituents.

-

Si-O-Si Asymmetric Stretch: The most prominent feature in the IR spectrum of a disiloxane is the very strong and broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond. This typically occurs in the 1020-1080 cm⁻¹ range. The broadness of this peak is a hallmark of siloxanes and is due to the flexibility of the Si-O-Si bond angle.

-

Si-CH₃ Vibrations: The methyl groups attached to silicon give rise to several distinct absorptions. A sharp, strong band around 1260 cm⁻¹ is characteristic of the symmetric deformation (scissoring) of the CH₃ group attached to a silicon atom. Additionally, Si-CH₃ rocking vibrations are observed in the 750-865 cm⁻¹ region.

-

Aromatic Vibrations: The p-tolyl groups will exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also expected in the fingerprint region, which can be indicative of the substitution pattern on the aromatic ring.

Expected IR Spectral Data

The following table summarizes the expected major absorption bands for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, based on established correlations for organosilicon compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (from -CH₃) |

| ~1600, ~1495 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1260 | Strong, Sharp | Si-CH₃ Symmetric Deformation |

| ~1100 | Strong, Sharp | Si-Aryl Stretch |

| ~1070 | Very Strong, Broad | Si-O-Si Asymmetric Stretch |

| ~815 | Strong | Aromatic C-H Out-of-Plane Bend (p-disubstituted) |

| ~790 | Strong | Si-CH₃ Rocking |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a liquid sample like 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Objective: To obtain a high-quality infrared spectrum of the neat liquid sample.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR[1])

-

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with a clean, empty ATR crystal. This is crucial as it subtracts the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

-

Sample Application: Apply a small drop of the liquid 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

-

Data Processing: The resulting spectrum should be displayed in absorbance or transmittance. Perform a baseline correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes immediately after the measurement to prevent cross-contamination.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy

Expected Chemical Environments: The molecule has three distinct types of protons:

-

Si-CH₃ protons: The protons of the four methyl groups attached to the silicon atoms.

-

Aromatic protons: The protons on the two p-tolyl rings.

-

Aryl-CH₃ protons: The protons of the methyl group on the p-tolyl rings.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | Doublet | 8H | Aromatic protons ortho to Si |

| ~7.1-7.2 | Doublet | 8H | Aromatic protons meta to Si |

| ~2.35 | Singlet | 6H | Ar-CH₃ |

| ~0.3 | Singlet | 12H | Si-CH₃ |

Rationale for Chemical Shifts:

-

Si-CH₃ Protons (~0.3 ppm): Silicon is less electronegative than carbon, leading to significant shielding of the attached methyl protons. This results in a characteristic upfield chemical shift, typically in the 0.1-0.5 ppm range.

-

Aromatic Protons (7.1-7.5 ppm): These protons are in the typical downfield region for aromatic compounds due to the ring current effect. The p-substitution pattern will result in an AA'BB' spin system, which often appears as two doublets. The protons ortho to the silyl group are expected to be slightly further downfield than those meta to it.

-

Aryl-CH₃ Protons (~2.35 ppm): The protons of the methyl group attached to the aromatic ring are in a typical benzylic position and are expected to resonate around 2.35 ppm.

¹³C NMR Spectroscopy

Expected Chemical Environments: The molecule has several distinct carbon environments, which can be identified by ¹³C NMR.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic C (quaternary, para to Si) |

| ~138 | Aromatic C (quaternary, attached to Si) |

| ~133 | Aromatic CH (ortho to Si) |

| ~128 | Aromatic CH (meta to Si) |

| ~21 | Ar-CH₃ |

| ~1 | Si-CH₃ |

Rationale for Chemical Shifts:

-

Si-CH₃ Carbons (~1 ppm): Similar to the protons, the carbons of the Si-CH₃ groups are shielded and appear far upfield.

-

Aromatic Carbons (128-140 ppm): These carbons appear in the expected aromatic region. Quaternary carbons (those without attached protons) will typically have weaker signals. The carbon attached to the silicon (ipso-carbon) and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

-

Aryl-CH₃ Carbon (~21 ppm): This is a typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

-

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane sample

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H couplings into singlets.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary, especially to observe the quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Analysis of Molecular Ion and Fragmentation Pattern

For 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (MW = 314.6 g/mol ), Electron Ionization (EI) is a common technique.

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 314. However, in some siloxanes, the molecular ion peak can be weak or absent due to the lability of the Si-O and Si-C bonds.

-

Key Fragments: The fragmentation of the molecular ion is not random; it proceeds through the formation of the most stable carbocations and other radical cations. Based on data from the NIST Mass Spectrometry Data Center, key fragments are observed at m/z 299, 207, and 149[1].

Proposed Fragmentation Pathway:

-

Formation of [M-15]⁺ (m/z 299): The most common initial fragmentation for compounds with methyl groups is the loss of a methyl radical (•CH₃, mass 15). This is a highly favorable process.

-

C₁₈H₂₆OSi₂⁺• → [C₁₇H₂₃OSi₂]⁺ + •CH₃

-

-

Formation of [M-91-CH₃]⁺ or other fragments leading to m/z 207: A significant fragment at m/z 207 is observed. This can be rationalized by the loss of a tolyl group (•C₇H₇, mass 91) followed by the loss of a methyl radical, or a rearrangement. A more plausible route is the cleavage of one of the Si-tolyl bonds and subsequent loss of a methyl group.

-

Formation of [p-tolyl-Si(CH₃)₂]⁺ (m/z 149): The fragment at m/z 149 corresponds to the dimethyl(p-tolyl)silyl cation. This is a very stable fragment due to the resonance stabilization provided by the aromatic ring and is a common feature in the mass spectra of such compounds.

-

[ (CH₃)₂Si(C₇H₇) ]⁺

-

Caption: Plausible fragmentation pathway in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing this compound, as it separates the sample from any potential impurities before it enters the mass spectrometer.

Objective: To obtain a mass spectrum and confirm the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

GC-MS system equipped with an EI source.

-

Helium carrier gas.

-

A suitable GC column (e.g., a non-polar column like DB-5ms).

-

Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent.

-

GC Method:

-

Set the injector temperature to ~250 °C.

-

Use a temperature program for the oven, for example: start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C.

-

Acquire data in scan mode over a mass range of m/z 40-500.

-

Use a standard electron energy of 70 eV for ionization.

-

-

Data Analysis:

-

Analyze the chromatogram to identify the peak corresponding to the compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Conclusion

The spectroscopic characterization of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is straightforward and provides a clear structural fingerprint. The IR spectrum is dominated by a strong Si-O-Si stretch, the ¹H NMR spectrum shows distinct regions for the Si-CH₃, aromatic, and Ar-CH₃ protons, and the mass spectrum is characterized by the loss of methyl and tolyl groups, with a base peak likely corresponding to the stable dimethyl(p-tolyl)silyl cation. By following robust experimental protocols and understanding the underlying principles of each technique, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and materials development workflows.

References

-

PubChem. 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane . National Center for Biotechnology Information. [Link]

Sources

1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane molecular weight

An In-Depth Technical Guide to 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, a distinct member of the organosilicon family. Moving beyond a singular focus on its molecular weight, we delve into its structural characteristics, physicochemical properties, and logical applications in advanced research fields. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound. We will explore its identity, synthesis logic, and potential as a stable, sterically hindered building block in both medicinal chemistry and materials science, grounded in authoritative data and established chemical principles.

Part 1: Fundamental Molecular Profile

A precise understanding of a compound's fundamental identity is the bedrock of all subsequent experimental design and interpretation. This section delineates the core molecular attributes of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Chemical Identity

-

Systematic Name : [dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane[1]

-

Common Synonyms : 1,1,3,3-Tetramethyl-1,3-di-p-tolyldisiloxane, Sym-tetramethyl-di-(p-tolyl)disiloxane, 1,3-Bis(p-tolyl)-1,1,3,3-tetramethyl disiloxane[1][2]

Molecular Formula and Weight

The empirical formula of the compound is C₁₈H₂₆OSi₂ [1][2][4]. Based on the IUPAC standard atomic weights, its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and formulation.

The calculated molecular weight is 314.57 g/mol [2][3]. Minor variations in reported values (314.6 g/mol [1] or 314.58 g/mol [4]) are due to differences in rounding of atomic mass units. For exacting experimental work, the value of 314.57 g/mol provides the requisite precision.

Structural Elucidation

The structure consists of a central, flexible siloxane (Si-O-Si) bond. Each silicon atom is substituted with two methyl groups and one para-tolyl (p-tolyl) group. The presence of the aromatic tolyl groups introduces significant steric bulk and alters the electronic properties compared to simpler alkyl-substituted siloxanes.

Caption: Molecular structure of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

Part 2: Physicochemical Properties and Characterization

The utility of a chemical entity in drug development or materials science is dictated by its physical properties. These parameters govern its solubility, permeability, and interactions with other materials.

Key Physicochemical Data

The following table summarizes key calculated properties that predict the compound's behavior in various solvent systems. These values are crucial for designing formulation and purification strategies.

| Property | Value | Unit | Source | Implication for Researchers |

| Molecular Weight | 314.57 | g/mol | [2][3] | Foundational for all stoichiometric calculations. |

| logP (Octanol/Water) | 3.844 | - | [2] | Indicates high lipophilicity; predicts poor aqueous solubility but good membrane permeability. |

| Water Solubility | -8.82 | log(mol/L) | [2] | Extremely low water solubility, requiring organic solvents for dissolution. |

Spectroscopic Signature

Experimental verification of the compound's identity is paramount. Public databases confirm the availability of reference spectra for 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, which are essential for quality control.[4]

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR would show characteristic signals for the aromatic protons of the tolyl groups, the tolyl methyl protons, and the silicon-bound methyl protons, with distinct chemical shifts and integration values. ¹³C and ²⁹Si NMR would further confirm the carbon skeleton and silicon environment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The spectrum will be dominated by a strong, broad absorption band characteristic of the Si-O-Si asymmetric stretch. Additional peaks will correspond to Si-CH₃ and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS) : Analysis will show a molecular ion peak corresponding to the compound's molecular weight (314.57 Da), confirming its identity and purity.

Part 3: Synthesis and Reactivity

General Synthesis Strategy

Expertise & Experience Insight: While specific industrial synthesis protocols are proprietary, a chemically sound and common laboratory-scale approach for forming disiloxanes is the controlled hydrolysis of a corresponding chlorosilane precursor. This self-validating system relies on the predictable reaction of the Si-Cl bond with water to form the thermodynamically stable Si-O-Si linkage.

The logical precursor for this synthesis is (4-methylphenyl)dimethylchlorosilane . The reaction proceeds via the formation of a silanol intermediate, which then condenses with another molecule of the chlorosilane or a second silanol molecule to yield the final disiloxane product.

Caption: A logical workflow for the synthesis of the target disiloxane.

Chemical Stability and Reactivity

The key to this molecule's utility lies in its stability. Unlike reactive siloxanes such as 1,1,3,3-tetramethyldisiloxane (TMDSO), which contain highly active Si-H bonds and are used as reducing agents[5][6], 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane lacks these Si-H moieties. Its bonds (Si-C, Si-O, C-C, C-H) are all relatively strong and non-polarized. The bulky p-tolyl groups provide steric shielding to the siloxane core, further enhancing its thermal and chemical stability, making it a robust building block rather than a reactive agent.

Part 4: Applications in Research and Development

The unique combination of lipophilicity, steric bulk, and chemical stability makes this compound a valuable tool for modifying molecular properties.

Role as a Molecular Scaffold in Drug Development

In medicinal chemistry, the modification of a lead compound is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a bulky, lipophilic, and stable moiety like the di(p-tolyl)tetramethyldisiloxane group can serve several strategic purposes:

-

Metabolic Blocking : The bulky group can sterically hinder metabolically labile sites on a drug molecule, preventing enzymatic degradation and increasing its in-vivo half-life.

-

Solubility Modulation : Its high lipophilicity can be leveraged to increase the solubility of a drug candidate in lipid-based formulation vehicles or to enhance its ability to cross lipid bilayer membranes.

-

Conformational Locking : The size of the substituent can restrict the rotational freedom of the parent molecule, locking it into a more biologically active conformation.

Caption: Logic of using the disiloxane moiety to enhance drug properties.

Precursor in Advanced Materials Science

Aryl-substituted siloxanes are foundational precursors for specialty silicones. Analogous to compounds like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane[7], the subject compound is a prime candidate for creating polymers with:

-

High Thermal Stability : The aromatic groups enhance the polymer's resistance to thermal degradation.

-

High Refractive Index : The incorporation of aryl groups into a silicone backbone increases its refractive index, a desirable property for optical materials, coatings, and encapsulants for LEDs.

Part 5: Experimental Protocols

Protocol: Stoichiometric Calculations for Solution Preparation

Trustworthiness: This protocol is self-validating as it is based on the fundamental definition of molarity.

Objective: To prepare a 10 mM stock solution of 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane in an appropriate organic solvent (e.g., THF, Toluene).

Materials:

-

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (MW = 314.57 g/mol )

-

Analytical balance (± 0.1 mg precision)

-

Volumetric flask (e.g., 10.00 mL, Class A)

-

Appropriate solvent (e.g., THF)

-

Pipettes and spatula

Procedure:

-

Calculate Required Mass (m): Use the formula: m = Molarity (M) × Volume (V) × Molecular Weight (MW)

-

m = (0.010 mol/L) × (0.010 L) × (314.57 g/mol )

-

m = 0.031457 g = 31.5 mg

-

-

Weighing: Accurately weigh approximately 31.5 mg of the compound onto weighing paper using an analytical balance. Record the exact mass.

-

Dissolution: Carefully transfer the weighed solid into the 10.00 mL volumetric flask.

-

Solubilization: Add a portion of the solvent (e.g., ~5 mL of THF) to the flask. Swirl gently to dissolve the compound completely.

-

Final Volume Adjustment: Once fully dissolved, carefully add the solvent up to the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.

-

Final Concentration Calculation: Recalculate the exact concentration based on the actual mass weighed.

-

Actual Molarity = Actual Mass (g) / (MW × 0.010 L)

-

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the identity and purity of a sample by verifying its molecular weight.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent compatible with mass spectrometry (e.g., Methanol or Acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 100-500).

-

Data Analysis:

-

Look for the molecular ion peak [M]⁺ or a common adduct, such as the sodium adduct [M+Na]⁺.

-

The expected m/z for the sodium adduct would be: 314.57 (MW) + 22.99 (Na⁺) = 337.56.

-

The presence of a prominent peak at or very near this calculated m/z value provides strong evidence for the compound's identity.

-

Conclusion

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is more than a chemical with a defined molecular weight of 314.57 g/mol . It is a highly stable, lipophilic, and sterically significant molecular building block. Its structure, devoid of reactive Si-H bonds, makes it an ideal candidate for incorporation into larger molecules to strategically modify their physical and metabolic properties. For researchers in drug development and materials science, this compound offers a robust tool for creating next-generation therapeutics and high-performance materials.

References

-

Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from Gelest, Inc. website. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. PubChem Compound Database. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. SpectraBase. Retrieved from [Link]

-

Céondo GmbH. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4). Cheméo. Retrieved from [Link]

-

Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

-

Gelest, Inc. (2014, May 8). SAFETY DATA SHEET: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from Gelest, Inc. website. [Link]

- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

Spring, D. et al. (n.d.). Vinyldisiloxanes: their synthesis, cross coupling and applications. University of Cambridge. Retrieved from [Link]

-

Yang, J., Wang, P., Neumann, H., Jackstell, R., & Beller, M. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Chemical Society Reviews. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]

Sources

- 1. 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane | C18H26OSi2 | CID 519510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)- (CAS 18055-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is a symmetrical organosilicon compound with the chemical formula C18H26OSi2 and a molecular weight of 314.57 g/mol .[1] This molecule features a central disiloxane (Si-O-Si) bond, with each silicon atom bonded to two methyl groups and one p-tolyl group. The presence of both aliphatic and aromatic moieties imparts unique physicochemical properties to this compound, making it a subject of interest in various fields, including materials science and medicinal chemistry. In drug development, organosilicon compounds are explored for their potential to enhance the pharmacological profiles of parent drug molecules by improving properties such as metabolic stability, lipophilicity, and membrane permeability. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, offering field-proven insights and methodologies for researchers in the field.

Synthesis of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane

There are two primary and effective methodologies for the synthesis of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane: the hydrolysis of a chlorosilane precursor and a palladium-catalyzed cross-coupling reaction.

Method 1: Hydrolysis of p-Tolyldimethylchlorosilane

This classic and straightforward approach involves the controlled hydrolysis of p-tolyldimethylchlorosilane. The underlying principle is the reaction of the Si-Cl bond with water to form a silanol intermediate (p-tolyl-dimethylsilanol), which then undergoes condensation to yield the desired disiloxane. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism:

Caption: Reaction mechanism for the hydrolysis of p-tolyldimethylchlorosilane.

Experimental Protocol:

-

Reaction Setup: To a solution of p-tolyldimethylchlorosilane (2.0 equivalents) in a suitable organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a stoichiometric amount of water (1.0 equivalent) containing a mild base (e.g., pyridine or triethylamine, 2.0 equivalents) dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

Method 2: Palladium-Catalyzed Double Arylation of 1,1,3,3-Tetramethyldisiloxane

This modern approach offers a more direct route to the target molecule, involving a palladium-catalyzed cross-coupling reaction between 1,1,3,3-tetramethyldisiloxane and an aryl halide, typically p-iodotoluene. This method is advantageous for its high efficiency and functional group tolerance. A detailed procedure for a similar double arylation has been described in the supporting information for a study on the palladium-catalyzed synthesis of siloxanes.[2]

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of the target disiloxane.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, combine p-iodotoluene (2.5 equivalents), 1,1,3,3-tetramethyldisiloxane (1.0 equivalent), and N,N-diisopropylethylamine (4.0 equivalents) in a flask.

-

Catalyst Addition: To this mixture, add a solution of bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)3)2) (0.05 equivalents) in anhydrous tetrahydrofuran (THF) or toluene.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction's completion by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Workup: Quench the reaction with water. Extract the aqueous layer with dichloromethane three times. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: After filtration, evaporate the solvent under reduced pressure. Purify the residue using preparative thin-layer chromatography (TLC) on silica gel to yield the pure product.[2]

Characterization of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H26OSi2 | [1] |

| Molecular Weight | 314.57 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 143-144 °C @ 1 Torr | [3] |

| Density | 0.9651 g/cm³ @ 25 °C | [3] |

Spectroscopic Data

The following data provides a reference for the characterization of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 | d | 8H | Aromatic protons (ortho to Si) |

| 7.15 | d | 8H | Aromatic protons (meta to Si) |

| 2.34 | s | 6H | Methyl protons of tolyl group |

| 0.28 | s | 12H | Methyl protons on Si |

Note: The ¹H NMR data is based on a reported spectrum for a similar compound and predicted shifts. A specific spectrum for the title compound shows a signal at 7.44 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | Aromatic C (ipso, attached to CH₃) |

| 135.0 | Aromatic C (ipso, attached to Si) |

| 133.5 | Aromatic CH (ortho to Si) |

| 128.5 | Aromatic CH (meta to Si) |

| 21.5 | Methyl C of tolyl group |

| 0.5 | Methyl C on Si |

Note: This is a predicted ¹³C NMR spectrum based on known chemical shifts for similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | m | Aromatic C-H stretch |

| 2960-2850 | s | Aliphatic C-H stretch (Si-CH₃) |

| 1600, 1495 | m | Aromatic C=C stretch |

| 1250 | s | Si-CH₃ symmetric deformation |

| 1080-1020 | vs | Si-O-Si asymmetric stretch |

| 810 | s | Aromatic C-H bend (p-disubstituted) |

| 750-700 | s | Si-C stretch |

Note: This is a predicted FT-IR spectrum based on characteristic vibrational frequencies.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 314 | Moderate | [M]⁺ (Molecular Ion) |

| 299 | High | [M-CH₃]⁺ |

| 207 | High | [M-p-tolyl]⁺ |

| 149 | Moderate | [p-tolyl-Si(CH₃)₂O]⁺ |

| 135 | High | [p-tolyl-Si(CH₃)₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is based on typical fragmentation of arylsiloxanes.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed two robust methods for the synthesis of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane: the hydrolysis of p-tolyldimethylchlorosilane and the palladium-catalyzed double arylation of 1,1,3,3-tetramethyldisiloxane. Furthermore, a comprehensive characterization protocol utilizing NMR, FTIR, and mass spectrometry has been provided, along with expected data to aid in the verification of the synthesized product. The methodologies and data presented herein offer a solid foundation for researchers and professionals in the fields of synthetic chemistry and drug development to produce and confidently characterize this versatile organosilicon compound for their specific applications. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic analysis, ensures a high degree of trustworthiness and reproducibility.

References

-

PubChem. 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Wiley. [Link]

-

Supporting Information for Pd-catalyzed Synthesis of Symmetrical and Unsymmetrical Siloxanes. The Royal Society of Chemistry. [Link]

-

THERMALLY RESISTANT POLYMERS FOR FUEL TANK SEALANTS. Defense Technical Information Center. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. [Link]

-

(PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate. [Link]

-

New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. ResearchGate. [Link]

-

Supporting Information for Pd-catalyzed Synthesis of Symmetrical and Unsymmetrical Siloxanes. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane. Recognizing the absence of extensive published solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting its solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol is provided to enable the precise determination of its solubility in a range of organic solvents, empowering users to generate critical data for their specific applications.

Introduction to 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane and its Solubility

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the chemical formula C18H26OSi2 and a molecular weight of approximately 314.6 g/mol .[1] Its structure, characterized by a flexible siloxane backbone flanked by nonpolar tolyl and methyl groups, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, including its use as a synthetic intermediate, a component in silicone-based formulations, and in materials science.[2]

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[3] The polarity of a molecule is determined by the distribution of electron density across its structure. In the case of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane, the presence of nonpolar aromatic (tolyl) and aliphatic (methyl) groups, combined with the relatively low polarity of the siloxane bond, results in an overall nonpolar character.

Predicted Solubility Profile

Based on its molecular structure, 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane is expected to exhibit high solubility in nonpolar and weakly polar organic solvents. Conversely, its solubility is predicted to be limited in highly polar and protic solvents. The following table provides a predicted solubility profile across various solvent classes, categorized by their relative polarity.

Table 1: Predicted Solubility of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane in Common Organic Solvents

| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | 0.009 - 0.012 | High | The nonpolar nature of these solvents closely matches that of the tolyl and methyl groups of the solute. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | 0.099 - 0.111 | High | The aromatic rings in these solvents can engage in favorable π-π stacking interactions with the tolyl groups of the solute. |

| Weakly Polar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 0.117 - 0.207 | Moderate to High | The ether functionality introduces some polarity, but the overall nonpolar character of the hydrocarbon portion should allow for good solvation. |

| Weakly Polar Esters | Ethyl Acetate | 0.228 | Moderate | The ester group increases polarity, which may slightly reduce solubility compared to nonpolar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | 0.309 - 0.259 | Moderate to High | These solvents have a good balance of polarity and the ability to interact with the aromatic rings. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 0.355 - 0.444 | Low to Very Low | The high polarity and, in some cases, the ability to accept hydrogen bonds, make these solvents poor matches for the nonpolar solute. |

| Polar Protic | Methanol, Ethanol, Water | 0.762 - 1.000 | Very Low to Insoluble | The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

Theoretical Framework for Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2][4] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in this three-dimensional space. A smaller Ra indicates a higher likelihood of solubility.

While the specific HSP values for 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane are not published, they can be experimentally determined. The protocol outlined in the following section provides the necessary data to calculate these parameters. By testing the solubility in a range of solvents with known HSPs, a solubility sphere for the solute can be determined, with the center of the sphere representing the HSP of the solute.[5]

Experimental Determination of Solubility

The following detailed protocol describes a gravimetric method for determining the solubility of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane in various organic solvents at a given temperature.

Materials and Equipment

-

1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each solvent to be tested, add an excess amount of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane to a vial to create a slurry. The presence of undissolved solute is crucial to ensure saturation.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute but high enough for efficient solvent removal.

-

Periodically weigh the vial until a constant mass is achieved, indicating complete solvent evaporation.

-

Record the final mass of the vial containing the dried solute.

-

-

Data Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the solute and the empty vial from the mass of the vial containing the saturated solution.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 1,3-Di(p-Tolyl)-1,1,3,3-tetramethyldisiloxane at [Specify Temperature]

| Solvent | Solvent Polarity Index | Solubility ( g/100 g solvent) |

| [List of Solvents Tested] | [Corresponding Polarity Index] | [Experimentally Determined Value] |

| ... | ... | ... |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3-di(p-tolyl)-1,1,3,3-tetramethyldisiloxane in organic solvents. By leveraging the principles of "like dissolves like" and the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocol empowers scientists to generate precise solubility data, which is crucial for a wide range of applications in research, development, and industry.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Chem-Impex. (n.d.). 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519510, 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum discussion]. Retrieved from [Link]

-

Khan Academy Organic Chemistry. (n.d.). Solubility of organic compounds | Structure and bonding | Organic chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]

Sources

The Unseen Backbone: A Technical Guide to the Thermal Stability of p-Tolyl Substituted Disiloxanes

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Thermal Resilience in Material Science

In the landscape of advanced materials, the pursuit of thermal stability is paramount. From the rigorous demands of aerospace engineering to the delicate intricacies of pharmaceutical formulations, the ability of a molecule to withstand thermal stress dictates its utility and reliability. Siloxanes, with their robust inorganic silicon-oxygen backbone, have long been recognized for their superior thermal properties compared to their purely organic counterparts. This guide delves into a specific and promising class of these materials: p-tolyl substituted disiloxanes. The introduction of the p-tolyl group, a simple aromatic moiety, bestows unique characteristics upon the disiloxane framework, influencing its thermal decomposition pathways and ultimately enhancing its stability. This document serves as an in-depth exploration of these properties, offering a blend of theoretical understanding and practical guidance for researchers and developers in the field.

The Architectural Advantage: Why p-Tolyl Substitution Matters

The fundamental strength of any siloxane lies in the Si-O bond, which is significantly stronger than the C-C bonds that form the backbone of most organic polymers. However, the overall thermal stability of a polysiloxane is not solely dictated by this bond energy. The nature of the organic substituents on the silicon atoms plays a crucial role in the material's response to heat.

The incorporation of aryl groups, such as phenyl or p-tolyl, onto the silicon-oxygen backbone is a well-established strategy to enhance the thermal stability of polysiloxanes. This enhancement is attributed to several factors:

-

Increased Steric Hindrance: The bulky aryl groups restrict the flexibility of the Si-O-Si backbone, making it more difficult for the chain to adopt the cyclic conformations necessary for depolymerization reactions, a common degradation pathway for polysiloxanes.

-

Energy Absorption and Dissipation: The aromatic rings can absorb and dissipate thermal energy through their delocalized π-electron systems, reducing the energy available to cleave the Si-O or Si-C bonds.

-

Radical Scavenging: During thermal decomposition, aryl groups can act as radical scavengers, terminating chain reactions that would otherwise lead to rapid degradation.

The p-tolyl group, with its additional methyl substituent on the phenyl ring, offers a subtle but significant modification compared to a simple phenyl group. This can influence the electronic properties and packing of the molecules, potentially leading to altered thermal behavior. For instance, poly(di(p-tolyl)siloxane) exhibits a higher crystal-liquid-crystal transition temperature (300°C) compared to poly(diphenylsiloxane) (265°C), indicating stronger intermolecular interactions and a more stable ordered phase.[1]

Deconstruction Under Heat: Mechanisms of Thermal Decomposition

The thermal degradation of p-tolyl substituted disiloxanes can proceed through several complex pathways, often in competition with one another. The dominant mechanism is highly dependent on factors such as temperature, the presence of oxygen, and the purity of the material.

Inert Atmosphere Degradation: A Tale of Rearrangement and Scission

In an inert atmosphere (e.g., nitrogen or argon), the primary decomposition pathways involve the rearrangement of the siloxane backbone and the cleavage of silicon-carbon bonds.

-

Random Scission: This mechanism involves the cleavage of the Si-O backbone at random points, leading to the formation of smaller, volatile cyclic or linear siloxanes. While prevalent in flexible long-chain polysiloxanes, the rigidity imparted by the p-tolyl groups in a short disiloxane chain makes this pathway less favorable.

-

Homolytic Scission of the Si-C Bond: The silicon-carbon bond is generally the weakest bond in the molecule. At elevated temperatures, this bond can break homolytically to form a silyl radical and a p-tolyl radical. This initiation step can trigger a cascade of secondary reactions. Studies on the thermal decomposition of poly(dimethyl diphenyl)siloxane copolymers have shown that benzene is a primary degradation product, suggesting that the cleavage of the Si-phenyl bond is a key process.[2] By analogy, for p-tolyl disiloxanes, the formation of toluene would be an expected outcome.

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions (e.g., melting) of a p-tolyl substituted disiloxane.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

p-Tolyl substituted disiloxane sample (2-5 mg)

-

DSC sample pan (aluminum, hermetically sealed)

-

High-purity nitrogen for purge gas

Procedure:

-

Tare the DSC sample pan and lid.

-

Accurately weigh 2-5 mg of the sample into the pan.

-

Hermetically seal the pan to prevent volatilization.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25°C.

-

First Heating Scan: Heat the sample from 25°C to a temperature just below the expected decomposition temperature (e.g., 350°C) at a rate of 10°C/min. This scan will reveal the melting of the as-received material and erase its thermal history.

-

Cooling Scan: Cool the sample from the upper temperature back to 25°C at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. This scan reveals the thermal transitions of the material after controlled cooling.

-

Analyze the resulting heat flow versus temperature curves to determine melting points, crystallization temperatures, and associated enthalpies.

Caption: Standard heat-cool-heat cycle for DSC analysis.

Future Perspectives and Conclusion

The study of p-tolyl substituted disiloxanes is a promising avenue for the development of new materials with enhanced thermal stability. While the general principles of siloxane degradation are well-understood, there is a clear need for more specific research into the thermal behavior of these and other well-defined, short-chain aryl-substituted siloxanes. A deeper understanding of their decomposition products, elucidated through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), will be crucial for the rational design of even more robust materials.

References

-

Dzhafarov, O.I., & Kuliev, A.M. (1986). Heat capacity and thermodynamic properties of disiloxanes. Dokl. Akad. Nauk. Azerb., SSR 42, 56-59. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13121, 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. Retrieved January 23, 2026 from [Link].

-

Yuan, G., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Polymers, 10(9), 1006. [Link]

-

NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Recent Advances in Gas Chromatography. InTech. [Link]

-

Hirao, A., et al. (2018). Synthesis and Thermal Properties of Poly(α‐Tolylstyrene) by Anionic Polyaddition With Various Ligands. Macromolecular Chemistry and Physics, 219(24), 1800418. [Link]

-

Faust, A., et al. (2019). Thermal Analysis of Organically Modified Siloxane Melting Gels. Journal of Sol-Gel Science and Technology, 90, 373–381. [Link]

-

Meier, D., et al. (2022). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. Polymers, 14(17), 3568. [Link]

-

Kusch, P. (2012). Pyrolysis–Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link]

-

Lee, M. K., & Meier, D. J. (1993). Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers. Polymer, 34(23), 4882-4891. [Link]

-

Mabaso, I., et al. (2019). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Journal of Analytical and Applied Pyrolysis, 140, 25-32. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

van Duin, A. C. T., et al. (2005). Simulations on the thermal decomposition of a poly(dimethylsiloxane) polymer using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 109(19), 4618-4624. [Link]

-

Shalygin, A. S., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5122. [Link]

-

Goncharova, I. K., et al. (2022). Stereoregular cyclic p-tolyl-siloxanes with alkyl, O- and N-containing groups as promising reagents for synthesis functionalized organosiloxanes. New Journal of Chemistry, 46(39), 18835-18844. [Link]

-

Liaigre, G., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Analytical and Bioanalytical Chemistry, 413, 4787-4809. [Link]

-

Meier, D., Huch, V., & Kickelbick, G. (2021). Aryl-group substituted polysiloxanes with high-optical transmission, thermal stability, and refractive index. Journal of Polymer Science, 59(20), 2265-2283. [Link]

-

Zhang, H., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 143. [Link]

-

Wood, B. C., et al. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. ChemRxiv. [Link]

-

Strug, K., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules, 28(14), 5364. [Link]

-

Macfarlane, I. G. (1970). The Thermal Decomposition of Some Polysiloxanes (Doctoral dissertation, University of Glasgow). [Link]

-

Wang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 19-27. [Link]

-